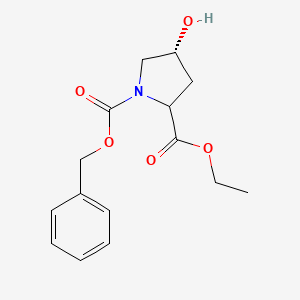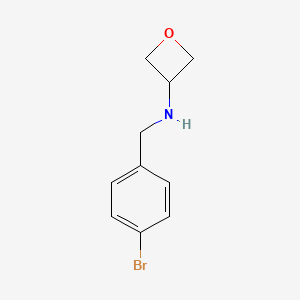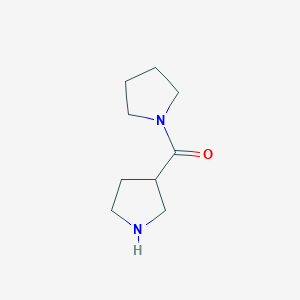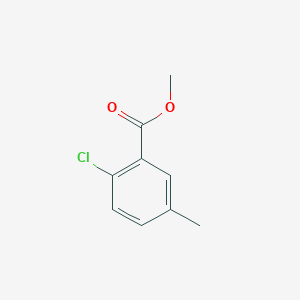
4-Hydroxy-3-methylbenzenesulfonamide
Vue d'ensemble
Description
4-Hydroxy-3-methylbenzenesulfonamide is a compound with the formula C7H9NO3S and a molecular weight of 187.22 g/mol . It is also known as Methylsulfamide. The compound is part of the sulfonamide group of drugs, which have a range of pharmacological activities .
Synthesis Analysis
While there is limited information available on the specific synthesis of 4-Hydroxy-3-methylbenzenesulfonamide, sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) have been synthesized and studied for their antibacterial activity .
Molecular Structure Analysis
The structure of 4-Hydroxy-3-methylbenzenesulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Density functional theory (DFT) computations are frequently employed for theoretical simulation of an organic compound’s electronic structure .
Applications De Recherche Scientifique
Medicine: Antibacterial and Antifungal Properties
4-Hydroxy-3-methylbenzenesulfonamide: has been studied for its potential use in medicine due to its antibacterial and antifungal properties . Metal-based sulfonamides, including derivatives of this compound, have shown activity against a variety of Gram-negative and Gram-positive bacteria, as well as fungal strains. This suggests its potential role in developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.
Agriculture: Hydrogel Formation
In agriculture, 4-Hydroxy-3-methylbenzenesulfonamide can be incorporated into hydrogels . These hydrogels are used to retain water and nutrients, providing drought resistance to crops, acting as seed coating agents, and improving transplantation success rates. The biodegradability and environmental compatibility of these hydrogels make them a sustainable option for modern farming practices.
Industrial Processes: Synthesis of Decorated Diazines
The compound plays a role in the synthesis of decorated diazines, which are crucial in pharmaceutical applications . These diazines are part of a broader class of pharmacologically active compounds with a wide range of applications, including antimicrobial, anticancer, and cardiovascular agents.
Environmental Applications: Pollution Remediation
4-Hydroxy-3-methylbenzenesulfonamide: may be used in environmental applications, particularly in pollution remediation. Its derivatives can be involved in processes that help in the breakdown of pollutants or in the synthesis of compounds that can neutralize harmful substances .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been explored for its role in enzyme inhibition . It can be used to study the inhibition of certain enzymes, which is crucial for understanding various biological processes and for the development of drugs that target these enzymes.
Material Science: Advanced Material Synthesis
Lastly, in material science, 4-Hydroxy-3-methylbenzenesulfonamide is utilized in the synthesis of advanced materials . Its derivatives can be used to create materials with specific properties, such as enhanced durability or conductivity, which are essential for various technological applications.
Mécanisme D'action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which 4-hydroxy-3-methylbenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 4-Hydroxy-3-methylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Hydroxy-3-methylbenzenesulfonamide affects several biochemical pathways. The most significant is the disruption of DNA synthesis in bacteria, as folic acid is a crucial component in the production of nucleotides, the building blocks of DNA . This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of 4-Hydroxy-3-methylbenzenesulfonamide is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it potentially useful in the treatment of bacterial infections .
Safety and Hazards
Safety data sheets suggest that exposure to 4-Hydroxy-3-methylbenzenesulfonamide should be avoided. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Orientations Futures
While there is limited information available on the specific future directions of 4-Hydroxy-3-methylbenzenesulfonamide, research into sulfonamides and similar compounds continues to be an active field. For example, hydrogels have been applied in the treatment of oral diseases and defect repair due to their three-dimensional network structure . Additionally, peptide-drug conjugates are being explored for targeted cancer therapy .
Propriétés
IUPAC Name |
4-hydroxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHOWVWWGHBTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)










![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)